N-(3,4-dimethoxybenzyl)-2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetamide N-(3,4-dimethoxybenzyl)-2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14801200
InChI: InChI=1S/C23H24N4O3/c1-14-18(15(2)27-23(25-14)17-7-5-6-8-19(17)26-27)12-22(28)24-13-16-9-10-20(29-3)21(11-16)30-4/h5-11H,12-13H2,1-4H3,(H,24,28)
SMILES:
Molecular Formula: C23H24N4O3
Molecular Weight: 404.5 g/mol

N-(3,4-dimethoxybenzyl)-2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetamide

CAS No.:

Cat. No.: VC14801200

Molecular Formula: C23H24N4O3

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxybenzyl)-2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetamide -

Specification

Molecular Formula C23H24N4O3
Molecular Weight 404.5 g/mol
IUPAC Name N-[(3,4-dimethoxyphenyl)methyl]-2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetamide
Standard InChI InChI=1S/C23H24N4O3/c1-14-18(15(2)27-23(25-14)17-7-5-6-8-19(17)26-27)12-22(28)24-13-16-9-10-20(29-3)21(11-16)30-4/h5-11H,12-13H2,1-4H3,(H,24,28)
Standard InChI Key NWHAMIVFYSXLCS-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CC(=O)NCC4=CC(=C(C=C4)OC)OC

Introduction

N-(3,4-dimethoxybenzyl)-2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetamide is a complex organic compound with a specific molecular structure. It belongs to the class of acetamides, which are derivatives of acetic acid where the hydroxyl group is replaced by an amine group. This compound is particularly noted for its unique combination of a benzyl group and a pyrimidoindazole moiety, which could potentially confer interesting biological or chemical properties.

Synthesis and Preparation

The synthesis of N-(3,4-dimethoxybenzyl)-2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetamide typically involves multiple steps, including the formation of the pyrimidoindazole core and its subsequent modification with the benzyl group. The exact synthesis route may vary depending on the availability of starting materials and the desired yield.

Biological Activity and Potential Applications

While specific biological activity data for this compound is not readily available, compounds with similar structures have been explored for their potential in medicinal chemistry. The presence of a pyrimidoindazole ring system suggests possible applications in areas such as antiviral or anticancer research, given the known activities of related compounds.

Research Findings and Future Directions

Research into compounds like N-(3,4-dimethoxybenzyl)-2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetamide is ongoing, with a focus on understanding their chemical properties and potential biological activities. Future studies may involve screening these compounds against various biological targets to identify potential therapeutic applications.

Note:

Due to the specific nature of the compound and the limited availability of detailed research findings, this article provides a general overview based on the compound's structure and potential applications. Further specific research data would be necessary to fully elucidate its properties and biological activities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator